![molecular formula C11H15N3OS B2605195 N-[(dimethylamino)methylene]-N'-(4-methoxyphenyl)thiourea CAS No. 86345-63-3](/img/structure/B2605195.png)

N-[(dimethylamino)methylene]-N'-(4-methoxyphenyl)thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

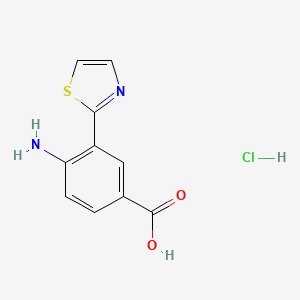

The compound “N-[(dimethylamino)methylene]-N’-(4-methoxyphenyl)thiourea” is a thiourea derivative. Thioureas are a class of organic compounds structurally similar to ureas, except that the oxygen atom is replaced by a sulfur atom . The dimethylamino group and the methoxyphenyl group are likely to influence the compound’s properties and reactivity .

Molecular Structure Analysis

The molecular structure of this compound would likely show the thiourea core structure, with the dimethylamino group attached to one of the nitrogen atoms and the 4-methoxyphenyl group attached to the other.Chemical Reactions Analysis

Thioureas are known to participate in various chemical reactions. They can act as ligands for metal ions, and they can also be used as building blocks in organic synthesis . The specific reactivity of “N-[(dimethylamino)methylene]-N’-(4-methoxyphenyl)thiourea” would depend on the influence of the dimethylamino and methoxyphenyl groups .Physical and Chemical Properties Analysis

The physical and chemical properties of “N-[(dimethylamino)methylene]-N’-(4-methoxyphenyl)thiourea” would be influenced by its molecular structure. For example, the presence of the dimethylamino and methoxyphenyl groups could affect its solubility, melting point, and boiling point.Wissenschaftliche Forschungsanwendungen

Amyloid Imaging in Alzheimer's Disease

One significant application of related compounds involves amyloid imaging in Alzheimer's disease. Compounds like [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphthalenyl] propene (18F-FDDNP) have been studied for their ability to measure amyloid in vivo in the brain of patients with Alzheimer's disease. These studies indicate a breakthrough in understanding the pathophysiological mechanisms and time course in amyloid deposits in the brain, enabling early detection of Alzheimer's disease and evaluation of new antiamyloid therapies (Nordberg, 2007).

Pharmacology and Toxicology of Hallucinogens

Another area of research involves the pharmacology and toxicology of hallucinogens, such as N-benzylphenethylamines ("NBOMes"), which show subnanomolar affinity for the 5-HT2A receptor and are highly potent in humans. This research addresses the structural-activity relationships, behavioral pharmacology, metabolism, and toxicity of these compounds, highlighting their significance in understanding drug interactions and effects on human health (Halberstadt, 2017).

Fluorescent Properties and Surgical Applications

Methylene blue, a compound with similarities to the target molecule in terms of structure and application, has been reviewed for its fluorescent properties and potential future use in intraoperative fluorescent imaging. The review discusses the emerging role of methylene blue as a fluorophore in surgical settings, highlighting its potential in near-infrared imaging visualization, parathyroid gland identification, and detection of cancer tumor margins (Cwalinski et al., 2020).

Chemosensors for Environmental and Biological Analysis

Thioureas and their derivatives, including compounds similar to N-[(dimethylamino)methylene]-N'-(4-methoxyphenyl)thiourea, are highlighted for their applications as chemosensors. These compounds have been used for the detection and determination of various analytes in biological, environmental, and agricultural samples due to their excellent sensitivity, selectivity, and simple operation. The review covers a broad range of thioureas used as fluorimetric and colorimetric chemosensors, underscoring their importance in detecting environmental pollutants and other analytes (Al-Saidi & Khan, 2022).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(1E)-1-(dimethylaminomethylidene)-3-(4-methoxyphenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3OS/c1-14(2)8-12-11(16)13-9-4-6-10(15-3)7-5-9/h4-8H,1-3H3,(H,13,16)/b12-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZDCGMBBTHTISE-XYOKQWHBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC(=S)NC1=CC=C(C=C1)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=N/C(=S)NC1=CC=C(C=C1)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2605117.png)

![2-[[4-[bis(2-chloroethyl)sulfamoyl]benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2605119.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2605120.png)

![5-Chloro-2-methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2605124.png)

![1-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2605126.png)

![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2605127.png)

![2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2605129.png)

![N-(4-ethylphenyl)-2-((5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2605132.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2605133.png)

![Methyl 5-[4-[(E)-2-cyano-3-ethoxyprop-2-enoyl]piperazin-1-yl]thiophene-2-carboxylate](/img/structure/B2605135.png)